molecular formula C11H20N2O2 B1478503 3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2097963-47-6

3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No. B1478503
CAS RN: 2097963-47-6
M. Wt: 212.29 g/mol
InChI Key: KPJNXIDSEVKPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one, also known as 3AHCP, is a novel heterocyclic compound with a wide range of applications in scientific research. It is a cyclic compound with a unique structure and a range of interesting properties. 3AHCP is a versatile molecule that can be used in a variety of laboratory experiments and has been used in a variety of research studies. It has been used in the synthesis of a range of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Carbocyclic Analogue of Tubercidin

A study by Secrist, Clayton, and Montgomery (1984) explored a carbocyclic analogue of tubercidin, synthesized from a related compound, which displayed cytotoxicity to cells containing adenosine kinase. This property indicates a dependency on phosphorylation for activity. Despite being inactive against certain viruses and leukemia, it showed marginal activity against others like respiratory syncytial and rhinoviruses in vitro (Secrist, Clayton, & Montgomery, 1984).

Heterocyclic Compound Synthesis

Gein and Pastukhova (2020) discussed 3-Hydroxy-3-pyrrolin-2-ones, fully hydrogenated heterocyclic compounds found in biologically active substances and drugs. The synthesis of new compounds from aroylpyruvic acid methyl ester, aromatic aldehydes, and glycinamide hydrochloride was achieved. The structural and spectral characteristics of these compounds were explored, highlighting their potential in expanding the range of biologically active compounds (Gein & Pastukhova, 2020).

Pyrrole Heterocyclic Systems with Amino Acid Units

Koca et al. (2014) conducted research on furan-3-one derivatives, converting them into 2-hydroxy-pyrrole-3-ones through reactions with various α- and β-amino acids. This study contributes to the understanding of creating complex heterocyclic structures, potentially relevant for pharmaceutical applications (Koca, Saçmacı, Yılmaz, & Üngören, 2014).

Pyrrole Derivatives Synthesis and Bioactivities

Titi et al. (2020) explored the synthesis of pyrrole derivatives and their structural characterization, focusing on their potential antitumor, antifungal, and antibacterial activities. This research provides insight into how pyrrole derivatives can be used in developing new pharmacological agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-aminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJNXIDSEVKPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 5
3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 6
3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.